molecular formula C23H14F6N2OS B2742489 2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine CAS No. 477862-24-1

2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine

Cat. No.: B2742489
CAS No.: 477862-24-1
M. Wt: 480.43
InChI Key: KHZCRRWNOSGHKB-UHFFFAOYSA-N
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Description

2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a thienyl group and a phenyl group that is further substituted with a 3,5-bis(trifluoromethyl)benzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thienyl group, potentially leading to dihydropyrimidine or dihydrothienyl derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making them potential candidates for drug discovery and development.

Medicine

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which 2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and metabolic stability, while the thienyl and pyrimidine moieties can interact with specific biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[3,5-Bis(trifluoromethyl)phenyl]oxy}phenyl)-4-(2-thienyl)pyrimidine: A closely related compound with similar structural features but different substitution patterns.

    4-(2-Thienyl)-2-phenylpyrimidine: Lacks the trifluoromethyl groups, which can significantly alter its chemical and biological properties.

    3,5-Bis(trifluoromethyl)benzyl derivatives: Compounds with similar trifluoromethyl substitution but different core structures.

Uniqueness

The presence of both the 3,5-bis(trifluoromethyl)benzyl ether and the thienyl group in the same molecule is relatively unique, providing a combination of electronic and steric effects that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological spaces.

Properties

IUPAC Name

2-[4-[[3,5-bis(trifluoromethyl)phenyl]methoxy]phenyl]-4-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F6N2OS/c24-22(25,26)16-10-14(11-17(12-16)23(27,28)29)13-32-18-5-3-15(4-6-18)21-30-8-7-19(31-21)20-2-1-9-33-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZCRRWNOSGHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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